

Discovery and history of 6-Bromo-N-ethylnicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-N-ethylnicotinamide**

Cat. No.: **B1519028**

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-N-ethylnicotinamide**: Synthesis, Properties, and Potential Applications

Abstract

6-Bromo-N-ethylnicotinamide is a halogenated pyridinecarboxamide derivative. While specific, in-depth literature on its discovery and biological application is sparse, its structure is of significant interest to medicinal chemists. As a nicotinamide analog, it holds potential as a modulator of NAD⁺-dependent enzymes, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. This guide provides a comprehensive overview based on established chemical principles and data from related compounds. We will detail its chemical properties, a robust and validated synthetic protocol, and explore its potential mechanisms of action based on its structural relationship to nicotinamide. Furthermore, we will outline logical future directions for research that could elucidate its therapeutic potential.

Introduction: The Rationale for Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a core component of the coenzyme nicotinamide adenine dinucleotide (NAD⁺).^{[1][2]} NAD⁺ is not only a critical coenzyme for redox reactions in cellular metabolism but also a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).^{[3][4]} These

enzymes play crucial roles in DNA repair, gene expression, and cellular signaling, making them attractive targets for drug discovery.[3]

The strategic chemical modification of the nicotinamide scaffold has been a fruitful area of research, leading to the development of potent and selective enzyme inhibitors.[5] **6-Bromo-N-ethylNicotinamide** emerges from this context as a rationally designed analog. The introduction of a bromine atom at the 6-position and an ethyl group on the amide nitrogen are deliberate modifications intended to alter the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability, thereby potentially enhancing its interaction with biological targets.

Table 1: Physicochemical Properties of **6-Bromo-N-ethylNicotinamide**

Property	Value	Source
IUPAC Name	6-bromo-N-ethylpyridine-3-carboxamide	PubChem[6]
CAS Number	951885-70-4	PubChem[6]
Molecular Formula	C ₈ H ₉ BrN ₂ O	PubChem[6]
Molecular Weight	229.07 g/mol	PubChem[6]
Canonical SMILES	CCNC(=O)C1=CN=C(C=C1)Br	PubChem[6]
InChI Key	YZKAGMRJEOWXIP-UHFFFAOYSA-N	PubChem[6]

History and Discovery Context

While a specific "discovery" paper for **6-Bromo-N-ethylNicotinamide** is not prominent in the scientific literature, its intellectual genesis can be traced through the broader history of NAD⁺ research, which began with its discovery in 1906.[4] The understanding of nicotinamide's role in preventing pellagra and its central function in metabolism spurred decades of chemical synthesis to explore its biological activity.[1][7]

The development of halogenated nicotinamides, in particular, gained traction with the search for potent enzyme inhibitors. For instance, the exploration of 6-aminonicotinamides led to the

discovery of powerful histone deacetylase (HDAC) inhibitors.^[5] The placement of a halogen, such as bromine, on the pyridine ring is a classic medicinal chemistry strategy to introduce favorable properties such as:

- Increased Lipophilicity: Potentially improving membrane permeability.
- Metabolic Blocking: Preventing oxidation at that position.
- Halogen Bonding: A specific, non-covalent interaction that can enhance binding affinity to a protein target.

Thus, **6-Bromo-N-ethylnicotinamide** can be viewed as a logical product of systematic structure-activity relationship (SAR) studies on the nicotinamide core.

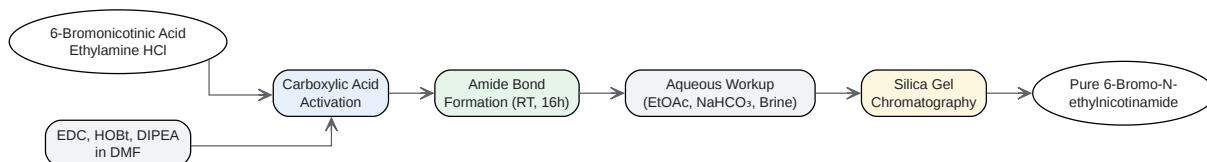
Synthesis and Characterization: A Validated Protocol

The synthesis of **6-Bromo-N-ethylnicotinamide** is readily achievable through standard peptide coupling chemistry, starting from the commercially available 6-bromonicotinic acid. The following protocol describes a reliable method for its laboratory-scale production.

Experimental Protocol: Amide Coupling

Objective: To synthesize **6-Bromo-N-ethylnicotinamide** via the coupling of 6-bromonicotinic acid and ethylamine.

Materials:


- 6-Bromonicotinic acid
- Ethylamine hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)

- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

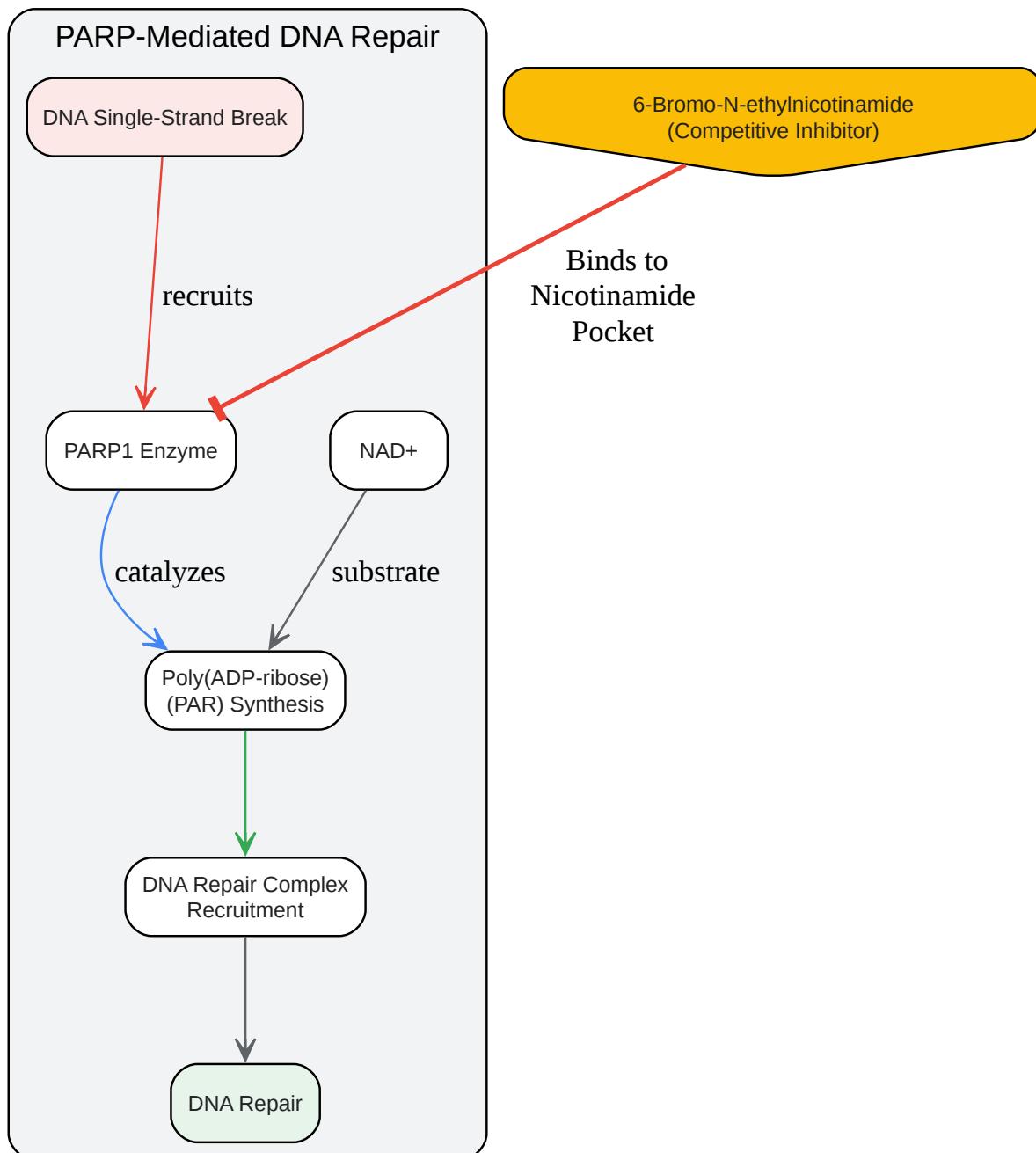
Step-by-Step Procedure:

- Reaction Setup: To a solution of 6-bromonicotinic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
- Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Amine Addition: Add ethylamine hydrochloride (1.1 eq) to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor progress by Thin Layer Chromatography (TLC).
- Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure **6-Bromo-N-ethylnicotinamide**.
- Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A standard workflow for the synthesis of **6-Bromo-N-ethylnicotinamide**.


Potential Biological Activity and Mechanism of Action (Hypothetical)

Based on its structure as a nicotinamide mimetic, the most probable targets for **6-Bromo-N-ethylnicotinamide** are enzymes that use NAD⁺ as a substrate.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA damage repair. Upon detecting a DNA strand break, PARP1 binds to the DNA and uses NAD⁺ to synthesize chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors function by binding to the nicotinamide-binding pocket of the enzyme, preventing NAD⁺ from binding and thus halting the DNA repair process. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality and cell death.

6-Bromo-N-ethylnicotinamide could act as a competitive inhibitor at the NAD⁺ binding site of PARP. The pyridine nitrogen and amide group would mimic the key interactions of nicotinamide, while the bromo- and ethyl-substituents could occupy adjacent pockets to enhance binding affinity and selectivity.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PARP1 DNA repair pathway.

Future Research Directions

To fully characterize **6-Bromo-N-ethylnicotinamide** and validate its potential, a structured research program is necessary.

- Biochemical Screening: The compound should be screened against a panel of NAD⁺-utilizing enzymes, including various PARP isoforms and sirtuins (SIRT1-7), to determine its potency and selectivity profile.
- Cell-Based Assays: Its efficacy should be tested in relevant cell models, such as cancer cell lines with known DNA repair defects (e.g., BRCA1/2 mutations), to confirm its mechanism of action and cytotoxic effects.
- Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to probe the importance of the bromine atom (e.g., replacing it with Cl, F, or CH₃) and the N-ethyl group (e.g., varying alkyl chain length or introducing rings).
- Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be conducted to assess its drug-like properties, including metabolic stability and cell permeability.
- Structural Biology: Co-crystallization of the compound with its primary target (e.g., PARP1) would provide invaluable insight into its binding mode and guide further rational design efforts.

Conclusion

6-Bromo-N-ethylnicotinamide is a compound of significant interest, born from the rich history of nicotinamide-based drug discovery. While direct empirical data on its biological function is limited, its structure strongly suggests potential as an inhibitor of NAD⁺-dependent enzymes like PARPs. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation. The proposed future research directions provide a clear roadmap for elucidating its mechanism, potency, and therapeutic potential, potentially adding a new tool to the arsenal of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nicotinamide - Wikipedia [en.wikipedia.org]
- 2. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Ravages Of Old Age Could Have Been Averted Sixty Years Ago? HISTORY OF NICOTINAMIDE AND AGING | ResveratrolNews.com [resveratrolnews.com]
- 4. aboutnad.com [aboutnad.com]
- 5. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromo-N-ethylnicotinamide | C8H9BrN2O | CID 29919425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbino.com [nbino.com]
- To cite this document: BenchChem. [Discovery and history of 6-Bromo-N-ethylnicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1519028#discovery-and-history-of-6-bromo-n-ethylnicotinamide\]](https://www.benchchem.com/product/b1519028#discovery-and-history-of-6-bromo-n-ethylnicotinamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com